molecular formula C16H17Cl2NO3S B12269909 2,5-dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide

2,5-dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide

Cat. No.: B12269909
M. Wt: 374.3 g/mol
InChI Key: TTZOQNXFHBJBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of new sulfonamide derivatives with different substituents.

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of the corresponding sulfonic acid and amine.

Scientific Research Applications

2,5-dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.

    Agriculture: It can be used as a precursor for the synthesis of herbicides and pesticides.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in antimicrobial or herbicidal effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide

Uniqueness

2,5-dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets

Properties

Molecular Formula

C16H17Cl2NO3S

Molecular Weight

374.3 g/mol

IUPAC Name

2,5-dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C16H17Cl2NO3S/c1-4-22-15-8-13(18)16(9-12(15)17)23(20,21)19-14-7-5-6-10(2)11(14)3/h5-9,19H,4H2,1-3H3

InChI Key

TTZOQNXFHBJBIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=C2C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.